2-Methoxybenzimidazole
Overview
Description
2-Methoxybenzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole ring substituted with a methoxy group at the second position. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the methoxy group can influence the compound’s chemical properties and biological activities.
Mechanism of Action
Target of Action
2-Methoxybenzimidazole, like other benzimidazole derivatives, has been found to have diverse anticancer activities . The primary targets of these compounds are often associated with cancer pathways. For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein, which is a well-known and appealing cancer therapy target .
Mode of Action
The mode of action of this compound is believed to be similar to other benzimidazole derivatives. These compounds interact with their targets, such as Bcl-2, leading to changes in the cell. For example, some benzimidazole derivatives have been found to cause significant reductions in both Bcl-2 mRNA and protein levels, leading to an increase in the percentage of apoptotic cells .
Biochemical Pathways
Benzimidazole derivatives, including this compound, can affect various biochemical pathways. One such pathway is the Hedgehog (Hh) signaling pathway. Some 2-methoxybenzamide derivatives have been found to inhibit the Hh pathway, preventing Shh-induced Smo from entering the primary cilium . This inhibition can have downstream effects on various cellular processes, including cell proliferation and differentiation.
Result of Action
The result of this compound’s action can vary depending on the specific target and pathway involved. In the case of Bcl-2 inhibition, the result is an increase in the percentage of apoptotic cells . This can lead to a decrease in the proliferation of cancer cells, potentially slowing the progression of the disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media . This suggests that the compound’s action could be influenced by the pH of its environment. Additionally, the presence of certain substances in the environment, such as gold nanoparticles, can be used to detect benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazoles interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the benzimidazole derivative .
Cellular Effects
Benzimidazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxybenzimidazole is not well defined. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on benzimidazoles have shown that their effects can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Benzimidazoles have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Benzimidazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazoles are known to interact with various transporters and binding proteins, and can affect their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well defined. Benzimidazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions. For example, the reaction of o-phenylenediamine with 2-methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzimidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the benzimidazole ring or the methoxy group.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at positions 4, 5, and 6.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
2-Methoxybenzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.
Comparison with Similar Compounds
Benzimidazole: The parent compound without the methoxy group.
2-Aminobenzimidazole: Substituted with an amino group instead of a methoxy group.
2-Methylbenzimidazole: Substituted with a methyl group.
Comparison:
Uniqueness: The methoxy group in 2-Methoxybenzimidazole can enhance its solubility and influence its electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
Biological Activity: The presence of the methoxy group can also affect the compound’s ability to interact with biological targets, potentially enhancing its efficacy as an antimicrobial or anticancer agent.
Properties
IUPAC Name |
2-methoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJXHBHRHHCJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343569 | |
Record name | 2-Methoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22128-99-0 | |
Record name | 2-Methoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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